Methyl 2-oxoimidazolidine-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-oxoimidazolidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-10-4(8)3-2-6-5(9)7-3/h3H,2H2,1H3,(H2,6,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYARMGVFGYGGSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314902-39-0 | |
| Record name | methyl 2-oxoimidazolidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 2-Oxoimidazolidine Derivatives
Introduction: The 2-Oxoimidazolidine Scaffold - A Privileged Structure in Medicinal Chemistry
The 2-oxoimidazolidine ring, a five-membered heterocyclic motif, represents a "privileged scaffold" in modern medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[1][2] The structural rigidity of the cyclic urea core, combined with the synthetic tractability allowing for diverse substitutions at the N1, N3, C4, and C5 positions, makes it an ideal template for the design of novel therapeutics.
Derivatives of 2-oxoimidazolidine have demonstrated a remarkable range of biological effects, including but not limited to enzyme inhibition, anticancer activity, receptor modulation, and antimicrobial effects.[3][4] This guide will provide an in-depth technical exploration of the core mechanisms of action of these versatile compounds, intended for researchers, scientists, and drug development professionals. We will delve into the specific molecular interactions, the signaling pathways they modulate, and the experimental methodologies used to elucidate these activities.
A general synthetic route to the 2-oxoimidazolidine core often involves the cyclization of N-substituted diamines with phosgene or its equivalents, or the reaction of α-amino acids with isocyanates, among other methods. The versatility in synthetic approaches allows for the creation of extensive libraries of derivatives for structure-activity relationship (SAR) studies.
Part 1: Enzyme Inhibition
A primary mechanism through which 2-oxoimidazolidine derivatives exert their therapeutic effects is via the inhibition of specific enzymes. The scaffold can be tailored to fit into the active sites of various enzymes, leading to the modulation of key physiological and pathological processes.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Mechanism of Action: Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[5] By inhibiting FAAH, 2-oxoimidazolidine derivatives prevent the breakdown of AEA, leading to elevated endocannabinoid levels. This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2), producing analgesic, anxiolytic, and anti-inflammatory effects. Several 3-substituted 5,5'-diphenylimidazolidine-2,4-dione and 3-substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives have been identified as FAAH inhibitors.[5] Notably, appropriate substitutions on these templates can yield FAAH inhibitors that are devoid of direct affinity for cannabinoid receptors, offering a more targeted therapeutic approach.[5]
Experimental Protocol: Fluorometric FAAH Activity Assay [6][7]
This assay measures the hydrolysis of a fluorogenic substrate by FAAH.
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Sample Preparation: Homogenize tissue or cells in ice-cold FAAH Assay Buffer.[6] Centrifuge to pellet debris and collect the supernatant containing the FAAH enzyme.[6]
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Assay Setup: In a 96-well white opaque plate, add the enzyme sample, FAAH Assay Buffer, and the 2-oxoimidazolidine test compound at various concentrations.[7]
-
Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the FAAH substrate (e.g., AMC arachidonoyl amide) to all wells to start the reaction.[7]
-
Measurement: Immediately begin kinetic reading of fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) using a microplate reader at 37°C for 30-60 minutes.[7]
-
Data Analysis: The rate of fluorescence increase is proportional to FAAH activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Matrix Metalloproteinase (MMP) Inhibition
Mechanism of Action: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Overexpression of certain MMPs, such as MMP-13, is implicated in the pathogenesis of osteoarthritis and cancer metastasis. 2-Oxoimidazolidine-4-carboxylic acid hydroxyamides have been designed as potent and selective inhibitors of MMP-13.[8] These compounds chelate the active site zinc ion through their hydroxamate moiety, effectively blocking the enzyme's catalytic activity.
α-Glucosidase and α-Amylase Inhibition
Mechanism of Action: α-Glucosidase and α-amylase are key enzymes in the digestion of carbohydrates. Their inhibition slows down the absorption of glucose from the gut, making them valuable targets for the management of type 2 diabetes. Certain 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives have shown potent inhibitory activity against both α-glucosidase and α-amylase.[9] Kinetic analysis of some of these derivatives revealed a mixed-type inhibition of α-glucosidase.[9]
Experimental Protocol: α-Glucosidase Inhibition Assay [10][11]
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Reagent Preparation: Prepare a solution of α-glucosidase in phosphate buffer (pH 6.8) and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.[11][12]
-
Assay Procedure: In a 96-well plate, add the 2-oxoimidazolidine test compound, the α-glucosidase solution, and incubate for a short period (e.g., 10-20 minutes) at 37°C.[11]
-
Reaction Initiation: Add the pNPG substrate to start the enzymatic reaction.
-
Measurement: After a further incubation period, measure the absorbance of the yellow product, p-nitrophenol, at 405 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (enzyme and substrate without inhibitor).
Cyclooxygenase (COX) Inhibition
Mechanism of Action: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Derivatives of 3,5-diphenyl-2-thioxoimidazolidin-4-ones have been investigated as COX inhibitors, with some showing selectivity for the COX-2 isoform.[13]
Experimental Protocol: COX Inhibitor Screening Assay [13][14][15]
This can be done using either a colorimetric or fluorometric method.
-
Enzyme and Inhibitor Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the 2-oxoimidazolidine test compounds.
-
Assay Setup: In a 96-well plate, add assay buffer, heme, and the respective COX enzyme to the wells. Add the test inhibitor to the designated wells.
-
Reaction Initiation: Add arachidonic acid as the substrate to initiate the reaction.
-
Detection:
-
Colorimetric: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[13]
-
Fluorometric: The assay is based on the detection of Prostaglandin G2, an intermediate product, using a fluorescent probe (Ex/Em = 535/587 nm).[14]
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
| Enzyme Target | 2-Oxoimidazolidine Derivative Class | Example IC50/pI50 Values |
| Fatty Acid Amide Hydrolase (FAAH) | 3-substituted 5,5'-diphenylimidazolidine-2,4-diones & 2-thioxoimidazolidin-4-ones | 3-heptyl-5,5'-diphenylimidazolidine-2,4-dione (pI50 = 5.12)[5] 5,5'-diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one (pI50 = 5.94)[5] |
| Matrix Metalloproteinase-13 (MMP-13) | 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides | 4-(4-fluorophenoxy)phenyl derivative (IC50 = 3 nM)[8] 4-(naphth-2-yloxy)phenyl derivative (IC50 = 4 nM)[8] |
| α-Glucosidase & α-Amylase | 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives | Compound with 3,5-di-NO2 substitution: α-glucosidase IC50 = 0.051 mM, α-amylase IC50 = 0.0082 mM[9] |
| Cyclooxygenase-2 (COX-2) | 3,5-diphenyl-2-thioxoimidazolidin-4-ones | Varies with substitution, with para-substituted derivatives generally showing increased hCOX-2 inhibitory potency. |
Part 2: Anticancer Activity
The 2-oxoimidazolidine scaffold is present in numerous compounds with potent anticancer activity.[3] These derivatives employ a multi-pronged approach to inhibit cancer cell growth, primarily through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis and Cell Cycle Arrest
Mechanism of Action: Several 2-thioxoimidazolidin-4-one derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7).[3][16][17][18][19] One key mechanism is the induction of apoptosis, or programmed cell death.[16] Treatment with these compounds leads to an increase in the expression of pro-apoptotic genes like p53, PUMA, and caspases (3, 8, and 9), while downregulating the anti-apoptotic gene Bcl-2.[16]
Furthermore, these derivatives can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[16]
Experimental Protocol: Annexin V/PI Staining for Apoptosis [8][9]
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cancer cells and treat them with the 2-oxoimidazolidine derivative for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.
-
Incubation: Incubate at room temperature in the dark for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining [1][5][20]
-
Cell Fixation: Harvest treated cells and fix them in cold 70% ethanol to permeabilize the membranes.
-
Staining: Wash the fixed cells and resuspend them in a solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).[1]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Inhibition of the PI3K/AKT Signaling Pathway
Mechanism of Action: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and is frequently hyperactivated in cancer.[3][18][21][22][23] Some 2-thioxoimidazolidin-4-one derivatives have been shown to inhibit the PI3K/AKT pathway at both the gene and protein levels.[16] By blocking this pathway, these compounds can effectively suppress the pro-survival signals in cancer cells, thereby promoting apoptosis.
Caption: Inhibition of the PI3K/AKT pathway by 2-oxoimidazolidine derivatives.
Part 3: Receptor Modulation
2-Oxoimidazolidine derivatives can also function as ligands for various cell surface and intracellular receptors, acting as agonists, antagonists, or allosteric modulators.
Cannabinoid Receptor (CB1) Ligands
Mechanism of Action: The CB1 receptor is a G-protein coupled receptor that is a key component of the endocannabinoid system. While some 2-oxoimidazolidine derivatives are designed to avoid CB1 interaction to selectively inhibit FAAH, others are specifically synthesized to act as CB1 receptor ligands.[5] Depending on their structure, these compounds can act as either agonists or antagonists, thereby modulating neurotransmitter release and other downstream signaling events.
Experimental Protocol: CB1 Receptor Radioligand Binding Assay [2][4][24][25][26]
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the CB1 receptor.
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the CB1 receptor.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a radiolabeled CB1 ligand (e.g., [3H]CP55,940) in the presence of varying concentrations of the 2-oxoimidazolidine test compound.[4]
-
Incubation: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of the test compound. Calculate the Ki (inhibition constant) to determine the compound's affinity for the CB1 receptor.
Serotonin (5-HT3) Receptor Antagonism
Mechanism of Action: The 5-HT3 receptor is a ligand-gated ion channel involved in emesis and nausea. Phenylimidazolidin-2-one derivatives have been developed as selective 5-HT3 receptor antagonists.[27] These compounds are thought to act as bioisosteres of the benzamide moiety found in established 5-HT3 antagonists like metoclopramide.[27] By blocking the 5-HT3 receptor, these derivatives can prevent the signaling that leads to the vomiting reflex.
Part 4: Antimicrobial Activity
The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. 2-Oxoimidazolidine derivatives have shown promise in this area, acting through various mechanisms.
Inhibition of Bacterial Virulence Factors
Mechanism of Action: An attractive alternative to traditional bactericidal or bacteriostatic antibiotics is the inhibition of bacterial virulence factors. This approach disarms the pathogen without exerting selective pressure that leads to resistance. Certain imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives have been shown to inhibit the production of virulence factors in Pseudomonas aeruginosa, a common opportunistic pathogen.[28] These factors include proteases, hemolysins, and pyocyanin.[28] The mechanism is believed to involve the disruption of the quorum-sensing system, which bacteria use to coordinate gene expression with population density.[28][29][30][31][32][33]
Experimental Protocol: Inhibition of P. aeruginosa Protease Production [28][30]
-
Bacterial Culture: Grow P. aeruginosa in the presence of sub-inhibitory concentrations of the 2-oxoimidazolidine test compound.
-
Supernatant Collection: After incubation, centrifuge the bacterial culture and collect the supernatant, which contains the secreted proteases.
-
Protease Activity Assay: The protease activity in the supernatant can be measured using a substrate like azocasein. The breakdown of azocasein by the proteases releases a colored product that can be quantified spectrophotometrically.
-
Data Analysis: Compare the protease activity in the supernatants from treated and untreated cultures to determine the percentage of inhibition.
General Antibacterial and Antifungal Activity
Various 2-thioxoimidazolidinone derivatives have been synthesized and screened for broad-spectrum antibacterial and antifungal activities.[34][35][36][37][38] The exact mechanisms for these activities are often not fully elucidated but are thought to involve the disruption of essential cellular processes in the microbes.
Caption: Workflow for identifying antimicrobial 2-oxoimidazolidine derivatives.
Conclusion
The 2-oxoimidazolidine scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable diversity of mechanisms of action, from the targeted inhibition of specific enzymes involved in pain, inflammation, and metabolic diseases, to the multifaceted attack on cancer cell proliferation and survival. Furthermore, their ability to modulate key receptors in the nervous system and to disarm pathogenic bacteria highlights the broad therapeutic potential of this chemical class. The continued exploration of the structure-activity relationships of 2-oxoimidazolidine derivatives, guided by the robust experimental methodologies outlined in this guide, will undoubtedly lead to the development of novel and effective therapies for a wide range of human diseases.
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Methodological & Application
application of Methyl 2-oxoimidazolidine-4-carboxylate as a chiral building block
An In-Depth Guide to the Application of Methyl 2-oxoimidazolidine-4-carboxylate as a Chiral Building Block
Introduction: A Constrained Amino Acid Analogue for Modern Synthesis
In the landscape of chiral building blocks for pharmaceutical and materials science, this compound stands out as a versatile and powerful scaffold. This molecule, a derivative of the cyclic urea imidazolidinone, can be viewed as a conformationally restricted analogue of natural amino acids, particularly (S)-pyroglutamic acid.[1][2][3] Its rigid five-membered ring structure locks the stereochemistry at the C4 position, making it an invaluable tool for transferring chirality into target molecules. The presence of a carboxylic ester, a urea N-H bond, and a methylated nitrogen at the N1 position offers multiple, orthogonal handles for synthetic diversification.
This guide provides a detailed exploration of the applications of this compound, moving beyond a simple recitation of facts to explain the underlying chemical principles and strategic advantages of its use. We will delve into its pivotal role in the synthesis of major pharmaceuticals, its application in advanced analytical techniques, and its potential as a scaffold for novel peptidomimetics. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this unique chiral building block in their own synthetic endeavors.
Core Applications and Synthetic Strategies
The utility of this compound stems from its combination of a fixed chiral center and multiple functional groups that can be selectively manipulated. This section details its most significant applications, complete with workflow diagrams and detailed experimental protocols.
A. Keystone in the Synthesis of ACE Inhibitors: The Imidapril Case Study
One of the most prominent applications of this chiral building block is its role as a key intermediate in the synthesis of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[1] The rigid imidazolidinone ring serves as a stable, chiral core that correctly orients the side chains necessary for potent binding to the ACE active site.
Workflow for Imidapril Synthesis
The following diagram illustrates a generalized synthetic pathway to Imidapril, highlighting the incorporation of the this compound core.
Caption: Synthetic workflow for Imidapril from the chiral building block.
Protocol 1: Amide Bond Formation with a Dipeptide Fragment
This protocol outlines the crucial step of coupling the carboxylic acid of the imidazolidinone core with a dipeptide fragment, a common strategy in the synthesis of Imidapril analogues.
1. Saponification of the Methyl Ester:
- Dissolve Methyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate (1.0 eq) in a mixture of methanol and water (3:1 v/v).
- Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
- Acidify the reaction mixture to pH 2-3 with 1M HCl.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, which can be used in the next step without further purification.
2. Amide Coupling:
- Dissolve the carboxylic acid from the previous step (1.0 eq) and the desired amine-containing fragment (e.g., a protected dipeptide ester, 1.1 eq) in anhydrous dichloromethane (DCM).
- Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Filter off the dicyclohexylurea byproduct.
- Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the coupled product.
Causality Behind Experimental Choices:
-
Saponification: Lithium hydroxide is a standard reagent for ester hydrolysis. The mixed solvent system ensures the solubility of both the ester and the inorganic base.
-
Amide Coupling: The DCC/DMAP system is a classic and effective method for forming amide bonds. DCC activates the carboxylic acid, while DMAP acts as a catalyst to facilitate the nucleophilic attack of the amine. The reaction is performed at 0 °C initially to control the exothermic reaction and minimize side products.
B. Chiral Derivatizing Agent for Enantioselective Analysis
The inherent chirality of the imidazolidinone scaffold can be exploited in analytical chemistry. A derivative, benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C2-NH2), has been developed as a chiral derivatizing agent for the enantioseparation of chiral organic acids by LC-MS/MS.[4] The agent reacts with carboxylic acids to form diastereomeric amides, which can then be separated on a standard achiral chromatography column.
Workflow for Chiral Derivatization and Analysis
Caption: Workflow for the analysis of chiral acids using a derivatizing agent.
Protocol 2: Derivatization of Chiral Carboxylic Acids for LC-MS/MS Analysis
This protocol is adapted from the method described for the analysis of organic acids in commercial wine.[4]
1. Sample Preparation:
- Take a 10 µL aliquot of the sample containing the chiral organic acid (e.g., wine, a standard solution).
- Add 10 µL of a 10 mM solution of the chiral derivatizing agent (CIM-C2-NH2) in acetonitrile.
- Add 10 µL of a 100 mM solution of an amide coupling agent (e.g., 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, HBTU) in acetonitrile.
- Add 10 µL of a 200 mM solution of N,N-diisopropylethylamine (DIPEA) in acetonitrile.
2. Derivatization Reaction:
- Vortex the mixture for 30 seconds.
- Allow the reaction to proceed at room temperature for 30 minutes.
- Add 960 µL of a water/acetonitrile mixture (1:1 v/v) containing 0.1% formic acid to quench the reaction and dilute the sample for injection.
3. LC-MS/MS Analysis:
- Inject the diluted sample onto a standard C18 reverse-phase HPLC column.
- Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
- Monitor the diastereomeric products using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
Data Presentation: Enantioseparation of Chiral Organic Acids
The following table summarizes the reported resolution values (Rs) for the separation of various chiral organic acids derivatized with CIM-C2-NH2.[4]
| Chiral Organic Acid | Resolution Value (Rs) |
| Lactic Acid | 2.19 |
| 2-Hydroxybutyric Acid | 1.88 |
| 3-Hydroxybutyric Acid | 1.31 |
| Tartaric Acid | 1.62 |
| Citramalic Acid | 1.55 |
A higher Rs value indicates better separation of the diastereomers.
C. Scaffold for Peptidomimetics
The structural similarity of this compound to (S)-pyroglutamic acid, a key component of peptide hormones like Thyrotropin-releasing hormone (TRH), makes it an excellent candidate for the design of peptidomimetics.[1] Replacing natural amino acid residues with this constrained scaffold can enforce a specific conformation, potentially leading to increased receptor affinity, selectivity, and metabolic stability.
Logical Relationship: Pyroglutamic Acid vs. Imidazolidinone Scaffold
Caption: Use of the imidazolidinone as a constrained pyroglutamic acid analogue.
Synthesis of the Chiral Building Block
The accessibility of a chiral building block is crucial for its widespread adoption. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid and its esters can be synthesized from readily available chiral precursors.
Protocol 3: Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid
This protocol describes the cyclization of (S)-2-amino-3-(methylamino)propionic acid hydrochloride using phosgene, a reliable method for forming the cyclic urea core.[1][3][5]
Materials:
-
(S)-2-amino-3-(methylamino)propionic acid hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
20% (w/w) Phosgene in toluene
-
Dowex 50WX2-100 ion exchange resin (H⁺ form)
-
Water, Acetonitrile
Procedure:
-
Prepare a solution of (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.0 eq) in water (10 mL per mmol of starting material).
-
Cool the solution in an ice bath.
-
Add sodium bicarbonate (10.0 eq) slowly with stirring.
-
CAUTION: Phosgene is extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Add a 20% solution of phosgene in toluene (3.5 eq) dropwise to the cold, stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 22 hours.
-
Separate the aqueous phase and pass it through a column packed with Dowex 50WX2-100 ion exchange resin (H⁺ form), eluting with water. This step converts the sodium salt of the product to the free carboxylic acid.
-
Combine the filtrate and washings and lyophilize to remove the water.
-
Recrystallize the resulting solid from hot acetonitrile to yield (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid as colorless needles.
Note on Esterification: To obtain the methyl ester, the resulting carboxylic acid can be subjected to standard esterification conditions, such as treatment with methanol in the presence of a catalytic amount of sulfuric acid or by using a reagent like trimethylsilyldiazomethane.
Conclusion and Future Outlook
This compound has firmly established itself as a high-value chiral building block in modern organic synthesis. Its successful application in the synthesis of the ACE inhibitor Imidapril demonstrates its utility in constructing complex, biologically active molecules. Furthermore, its emerging role as a chiral derivatizing agent and a constrained peptidomimetic scaffold highlights its versatility.
Future research will likely expand the scope of its applications. Its rigid framework could be exploited in the design of novel asymmetric catalysts, where the fixed spatial arrangement of substituents could induce high levels of stereocontrol. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic use of robust chiral building blocks like this compound will remain a cornerstone of efficient and innovative drug discovery.
References
-
Dey, A. L., Motevalli, M., Abrahams, I., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835. [Link]
-
Preprints.org. (2024). (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. [Link]
-
ResearchGate. (2024). (PDF) (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. [Link]
-
Fukushima, T., et al. (2022). Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids. Journal of Chromatography A, 1675, 463159. [Link]
- Google Patents. (1949). Synthesis of biotin. US2489232A.
- Google Patents. (2001). Process for preparing biotin. US6291681B1.
-
PrepChem.com. (n.d.). Synthesis of tert.-butyl (4S)-1-methyl-2-oxo-imidazolidine-4-carboxylate. [Link]
-
ResearchGate. (n.d.). Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from.... [Link]
- Google Patents. (2016). IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL. JP2016108315A.
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Application Notes and Protocols: The Use of 2-Imidazolidinones as Chiral Auxiliaries in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Refined Approach to Asymmetric Synthesis
In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral auxiliaries have established themselves as indispensable tools for the creation of enantiomerically pure compounds.[1][2] Among the various classes of chiral auxiliaries, 2-imidazolidinones have emerged as a particularly robust and versatile option, offering distinct advantages over more traditional systems like the Evans oxazolidinones.[3] This guide provides an in-depth exploration of the application of 2-imidazolidinones in asymmetric synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their quest for complex chiral molecules.
The 2-imidazolidinone scaffold, a five-membered cyclic urea, offers a unique combination of properties that make it an excellent chiral controller.[3][4] Key advantages include:
-
Enhanced Crystallinity: Derivatives of 2-imidazolidinones often exhibit higher crystallinity, which can facilitate the purification of diastereomeric intermediates by recrystallization.[5]
-
Greater Stability: The imidazolidinone ring is more resistant to nucleophilic ring-opening compared to its oxazolidinone counterpart, allowing for a broader range of reaction conditions.[3][5]
-
Versatile N-Bifunctionality: The presence of two nitrogen atoms allows for the construction of C2-symmetric auxiliaries, which can provide unique stereocontrol.[5]
This document will delve into the synthesis of these auxiliaries and their application in key asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder cycloadditions.
Synthesis of 2-Imidazolidinone Auxiliaries
The preparation of chiral 2-imidazolidinones is often straightforward, typically involving the condensation of a chiral 1,2-diamine with a carbonyl source like urea or phosgene.[4][5] A variety of chiral diamines, often derived from the chiral pool (e.g., amino acids), can be employed to generate a diverse range of auxiliaries. For instance, the condensation of trans-(R,R)-1,2-diphenylethylenediamine with urea yields a C2-symmetric imidazolidin-2-one.[5]
Core Applications and Protocols
Asymmetric Alkylation
The diastereoselective alkylation of enolates derived from N-acyl-2-imidazolidinones is a cornerstone of their application. The stereochemical outcome is dictated by the rigid conformation of the enolate, which is chelated to a metal cation (typically lithium or sodium). The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
Mechanism of Stereocontrol in Asymmetric Alkylation
The high diastereoselectivity observed in the alkylation of N-acyl-2-imidazolidinones is attributed to a well-defined transition state. Upon deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), a rigid metal enolate is formed. The substituent at the 4-position of the imidazolidinone ring directs the approach of the electrophile to the less sterically hindered face of the enolate.
Figure 1: General workflow for the asymmetric alkylation of N-acyl-2-imidazolidinones.
Protocol: Asymmetric Alkylation of an N-Propionyl-2-imidazolidinone
This protocol describes a typical procedure for the diastereoselective alkylation of an N-propionyl-2-imidazolidinone with benzyl bromide.
Materials:
-
(4S,5S)-1,5-Dimethyl-4-phenyl-2-imidazolidinone
-
Propionyl chloride
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware and purification supplies
Procedure:
-
Acylation: To a solution of (4S,5S)-1,5-dimethyl-4-phenyl-2-imidazolidinone (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous THF at 0 °C, add propionyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up: Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
-
Alkylation: Dissolve the N-propionyl-2-imidazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.05 equiv) dropwise and stir the resulting enolate solution for 30 minutes.
-
Electrophilic Quench: Add benzyl bromide (1.2 equiv) to the enolate solution at -78 °C. Stir the reaction mixture for 4 hours at this temperature.
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated.
-
Purification and Analysis: The crude product is purified by flash chromatography to separate the diastereomers. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
| Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Benzyl bromide | LDA | >95:5 | 85 | [5] |
| Methyl iodide | NaHMDS | >98:2 | 90 | |
| Allyl iodide | KHMDS | 97:3 | 88 | [3] |
Table 1: Representative examples of asymmetric alkylations using 2-imidazolidinone auxiliaries.
Asymmetric Aldol Reactions
Similar to alkylations, the boron or titanium enolates of N-acyl-2-imidazolidinones undergo highly diastereoselective aldol reactions.[3] The stereochemical outcome is reliably predicted by the Zimmerman-Traxler transition state model, where the reaction proceeds through a six-membered, chair-like transition state.[6]
Mechanism of Stereocontrol in Asymmetric Aldol Reactions
The formation of a (Z)-enolate is crucial for high syn-diastereoselectivity in aldol reactions. This is typically achieved using a Lewis acid such as dibutylboron triflate and a hindered base like diisopropylethylamine. The subsequent reaction with an aldehyde proceeds through a closed, chair-like transition state where the aldehyde substituent occupies a pseudo-equatorial position to minimize steric interactions. The chiral auxiliary then dictates the facial selectivity of the aldehyde's approach to the enolate.
Figure 2: Key steps in a diastereoselective aldol reaction mediated by a 2-imidazolidinone auxiliary.
Protocol: Asymmetric syn-Aldol Reaction
Materials:
-
N-Propionyl-(4S,5S)-1,5-dimethyl-4-phenyl-2-imidazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (DCM)
-
Methanol, 30% Hydrogen peroxide
-
Standard laboratory glassware and purification supplies
Procedure:
-
Enolate Formation: To a solution of the N-propionyl-2-imidazolidinone (1.0 equiv) in anhydrous DCM at 0 °C, add Bu₂BOTf (1.1 equiv) followed by the dropwise addition of DIPEA (1.2 equiv). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Aldehyde Addition: Add isobutyraldehyde (1.5 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction for 2 hours at -78 °C, then allow it to warm to 0 °C over 1 hour.
-
Work-up: Quench the reaction by adding methanol, followed by a buffer solution (e.g., phosphate buffer pH 7) and 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Extraction and Purification: Extract the aqueous layer with DCM. The combined organic layers are washed with saturated sodium bicarbonate and brine, then dried and concentrated. The crude product is purified by flash chromatography.
| Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Benzaldehyde | Bu₂BOTf | >99:1 | 92 | [3] |
| Acetaldehyde | TiCl₄ | 95:5 | 85 | [7] |
| Crotonaldehyde | Bu₂BOTf | 98:2 | 89 | [3] |
Table 2: Diastereoselectivity in asymmetric aldol reactions.
Asymmetric Diels-Alder Reactions
N-Enoyl-2-imidazolidinones serve as effective dienophiles in asymmetric Diels-Alder reactions. The stereoselectivity arises from the coordination of a Lewis acid to the carbonyl oxygen atoms, which locks the dienophile in a specific conformation. This conformation presents one face of the double bond to the incoming diene, leading to a highly stereocontrolled cycloaddition.
Protocol: Asymmetric Diels-Alder Reaction
Materials:
-
N-Crotonyl-(4R,5R)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinone
-
Cyclopentadiene
-
Diethylaluminum chloride (Et₂AlCl)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a solution of the N-crotonyl-2-imidazolidinone (1.0 equiv) in anhydrous DCM at -78 °C, add Et₂AlCl (1.1 equiv). Stir for 15 minutes.
-
Diene Addition: Add freshly cracked cyclopentadiene (3.0 equiv) to the reaction mixture.
-
Reaction and Quenching: Stir the reaction at -78 °C for 3 hours. Quench with saturated aqueous sodium bicarbonate solution.
-
Work-up and Purification: Allow the mixture to warm to room temperature and extract with DCM. The combined organic layers are washed, dried, and concentrated. The product is purified by flash chromatography.
Cleavage of the Auxiliary
A crucial step in the use of any chiral auxiliary is its efficient and non-destructive removal to afford the desired chiral product.[8] For N-acyl-2-imidazolidinones, several methods are available, allowing for the synthesis of a variety of functional groups.
-
Hydrolysis to Carboxylic Acids: Basic hydrolysis (e.g., LiOH/H₂O₂) or acidic hydrolysis can be used to obtain the corresponding carboxylic acid.
-
Reduction to Alcohols: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) yields the primary alcohol.[5]
-
Conversion to Esters: Transesterification with an alkoxide (e.g., NaOMe) provides the methyl ester.
-
Conversion to Aldehydes: Partial reduction followed by oxidation or direct reduction under specific conditions can yield the aldehyde.
The choice of cleavage method depends on the desired final product and the stability of the molecule. Importantly, the chiral auxiliary can often be recovered in high yield and reused, which is a significant advantage for cost-effectiveness in large-scale synthesis.[5]
Conclusion
2-Imidazolidinones represent a valuable and, in many respects, superior class of chiral auxiliaries for asymmetric synthesis.[5] Their high crystallinity, stability, and the high levels of stereocontrol they impart in a range of important carbon-carbon bond-forming reactions make them a powerful tool for the synthesis of complex, enantiomerically pure molecules.[3][5] The detailed protocols and mechanistic discussions provided in this guide are intended to facilitate their broader adoption and application by researchers in academia and industry.
References
-
Bull, S. D., et al. (1998). Chiral imidazolidin-2-ones in asymmetric synthesis. South African Journal of Chemistry, 51(1), 1-21. [Link]
- Ryu, J., et al. (2012). 2-IMIDAZOLIDINONES AND EPIMERIC PYRROLOIMIDAZOLONES IN ASYMMETRIC SYNTHESIS: FROM CLASSICAL TO NON-CLASSICAL CHIRAL AUXILIARIES. Targets in Heterocyclic Systems, 16, 122-140.
- Chen, C., et al. (2012). 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 112(11), 5865-5915.
- Evans, D. A., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (256-257), 5-11.
- Ahrendt, K. A., et al. (2003). Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate Additions to Acce. Thesis, California Institute of Technology.
- Nguyen, Q. P. B., & Kim, T. H. (2009). Asymmetric Glycolate Alkylation Reactions in the Solid Phase Using 2-Imidazolidinone Chiral Auxiliary. Bulletin of the Korean Chemical Society, 30(12), 2935-2936.
- Larrow, J. F., & Schaus, S. E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory.
- D'Accolti, L., & Curci, R. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
- de Souza, J. A. C., et al. (2015). Easy Access to Evans' Oxazolidinones.
- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
- Nguyen, Q. P. B., & Kim, T. H. (2013). Non-cross-linked polystyrene-supported 2-imidazolidinone chiral auxiliary: synthesis and application in asymmetric alkylation reactions. Beilstein Journal of Organic Chemistry, 9, 2216-2221.
- de Sousa, J. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Mini-Reviews in Medicinal Chemistry, 19(17), 1396-1413.
- Ortega, G., et al. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 62(4).
- Brochu, M. P., et al. (2007).
- Hong, S., & Lee, S. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 22(7), 1169.
- Trost, B. M., & Zhang, Y. (2009). Palladium-Catalyzed Asymmetric Allylic Alkylation of 2-Acylimidazoles as Ester Enolate Equivalents. Journal of the American Chemical Society, 131(49), 18052-18064.
- Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube.
- Porco, J. (2012). The asymmetric aldol reaction. Boston University.
- Larrow, J. F., & Schaus, S. E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
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- Wikipedia. (n.d.). Aldol reaction.
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- Tomishige, K., et al. (2012). CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate.
- Sigma-Aldrich. (n.d.).
- Bull, S. D., et al. (1999). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (21), 3023-3030.
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protocols for the deprotection of N-protected imidazolidinone esters
An Application Guide to the Strategic Deprotection of N-Protected Imidazolidinone Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the deprotection of N-protected imidazolidinone esters, critical intermediates in modern synthetic and medicinal chemistry. As core scaffolds in peptidomimetics and constrained amino acid analogues, the strategic removal of N-terminal protecting groups is paramount for subsequent synthetic manipulations, such as peptide coupling or cyclization. This document details the mechanisms, experimental procedures, and critical considerations for the cleavage of the most common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
In multi-step synthesis, particularly in peptide chemistry, protecting groups are classified into "orthogonal sets".[1] An orthogonal set is a collection of protecting groups that can be removed in any order under specific conditions that do not affect the other groups.[1] This principle is fundamental when working with multifunctional molecules like imidazolidinone esters, allowing for selective deprotection and elaboration of the molecule. For instance, an N-Fmoc group can be removed with a base, leaving acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups intact, enabling site-specific modification.[2]
Deprotection of N-Boc Imidazolidinone Esters
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability in basic and nucleophilic conditions. Its removal is typically achieved under acidic conditions, which proceed through the formation of a stable tert-butyl cation.[3]
Mechanism: Acid-Catalyzed Boc Deprotection
The deprotection mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and the tert-butyl cation. The cation is typically scavenged by the conjugate base of the acid or other nucleophiles present in the reaction mixture. The reaction rate can exhibit a second-order dependence on the acid concentration.[4]
Sources
Application Note: Strategic Synthesis and Evaluation of Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Executive Summary
Fatty Acid Amide Hydrolase (FAAH) is the primary catabolic enzyme for the endocannabinoid anandamide (AEA).[1] Inhibition of FAAH elevates endogenous AEA levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor (CB1) agonists.
This guide details the synthetic protocols for two distinct classes of FAAH inhibitors: the O-aryl carbamate URB597 (a benchmark tool compound) and the biaryl ether urea PF-04457845 (a highly selective clinical candidate). Furthermore, it provides a rigorous workflow for Activity-Based Protein Profiling (ABPP) to validate target engagement and selectivity—a critical step to avoid off-target toxicity (e.g., as seen with BIA 10-2474).
Biological Context & Mechanism[2][3][4]
FAAH is a membrane-bound serine hydrolase that employs a catalytic triad (Ser241-Ser217-Lys142) to hydrolyze fatty acid amides.
The Hydrolysis Pathway
The following diagram illustrates the catabolic pathway of Anandamide and the point of therapeutic intervention.
Figure 1: Mechanism of Action.[2][3][4][5][6][7][8] FAAH degrades anandamide into arachidonic acid.[9] Inhibitors covalently bind the catalytic Ser241, preventing hydrolysis and sustaining CB1 signaling.
Synthetic Protocols
Class I: O-Aryl Carbamates (Protocol: Synthesis of URB597)
Rationale: Carbamates mimic the substrate's amide bond but form a stable carbamylated enzyme intermediate. URB597 is the "gold standard" preclinical tool.
Mechanism: The enzyme attacks the carbonyl carbon, releasing the phenolic leaving group. The resulting carbamylated enzyme hydrolyzes very slowly (irreversible on biological timescales).
Materials
-
Cyclohexylamine (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
3'-Hydroxybiphenyl-3-carboxylic acid amide (1.0 eq)
-
4-Dimethylaminopyridine (DMAP) (Catalytic)
-
Acetonitrile (ACN) and Dichloromethane (DCM)
Step-by-Step Procedure
-
Activation: In a flame-dried round-bottom flask under
, dissolve cyclohexylamine (10 mmol) in anhydrous ACN (20 mL). -
Acyl-Imidazole Formation: Add CDI (12 mmol) in one portion. Stir at room temperature for 30 minutes, then reflux for 3 hours.
-
Checkpoint: Monitor by TLC for disappearance of amine.
-
-
Coupling: Add 3'-hydroxybiphenyl-3-carboxylic acid amide (10 mmol) and DMAP (0.5 mmol).
-
Reaction: Reflux the mixture for 6–8 hours.
-
Workup: Cool to room temperature. Concentrate solvent in vacuo. Redissolve residue in DCM (50 mL) and wash with 1M HCl (2x), sat.
(2x), and brine. -
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).
Yield Expectation: 75–85% white solid.
Class II: Biaryl Urea Inhibitors (Protocol: Synthesis of PF-04457845)
Rationale: Urea inhibitors offer superior selectivity over carbamates. PF-04457845 is virtually specific for FAAH, avoiding off-target lipases (e.g., ABHD6, MAGL) that plagued earlier compounds.
Synthetic Workflow Diagram:
Figure 2: Convergent synthesis of PF-04457845 via an activated carbamate intermediate.
Materials
-
3-Aminopyridazine
-
Phenyl chloroformate
-
4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzylidene)piperidine (The "Biaryl Piperidine" core)
-
Pyridine, DMSO[8]
Step-by-Step Procedure
-
Carbamate Activation:
-
Dissolve 3-aminopyridazine (1.1 eq) in anhydrous THF/Pyridine (1:1) at 0°C.
-
Dropwise add phenyl chloroformate (1.1 eq).
-
Stir for 2 hours at RT. The solid precipitate (phenyl pyridazin-3-ylcarbamate) is filtered, washed with water and ether, and dried.
-
-
Urea Coupling:
-
Dissolve the Biaryl Piperidine core (1.0 eq) in DMSO (concentration ~0.2 M).
-
Add the activated phenyl pyridazin-3-ylcarbamate (1.2 eq).
-
Heat to 70°C for 4 hours.
-
Note: The phenoxide released is a weak base; usually, no additional base is required, but TEA can be added if reaction is sluggish.
-
-
Workup:
-
Dilute with water (precipitation usually occurs). Extract with EtOAc.
-
Wash organic phase with 1M NaOH (to remove generated phenol) and brine.
-
-
Purification:
-
Flash chromatography (DCM/MeOH 95:5).
-
Recrystallize from EtOAc/Heptane.
-
Validation: Activity-Based Protein Profiling (ABPP)[8][9]
Criticality: Standard substrate assays cannot easily distinguish between FAAH inhibition and off-target serine hydrolase inhibition. ABPP uses a fluorophosphonate (FP) probe to visualize all active serine hydrolases in a proteome.[5][6]
Protocol: Competitive ABPP
Objective: Determine the selectivity profile of the synthesized inhibitor.
Reagents
-
Proteome: Mouse brain membrane fraction or HEK293-hFAAH lysate (1 mg/mL).
-
Probe: FP-TAMRA (Fluorophosphonate-rhodamine) or FP-Biotin.
Workflow
-
Pre-incubation:
-
Aliquot 50 µL of proteome (1 mg/mL) into tubes.
-
Add 1 µL of Inhibitor (various concentrations: 1 nM – 10 µM) or DMSO (control).
-
Incubate for 30 minutes at 37°C . (This allows the covalent inhibitor to react with FAAH).[10]
-
-
Probe Labeling:
-
Add FP-TAMRA (final concentration 1 µM).
-
Incubate for 20 minutes at RT . (The probe reacts with any remaining active serine hydrolases).
-
-
Quenching:
-
Add 2x SDS-PAGE loading buffer (reducing) and boil for 5 minutes.
-
-
Readout:
-
Resolve proteins on 10% SDS-PAGE.
-
Scan gel on a fluorescent flatbed scanner (e.g., Typhoon).
-
-
Analysis:
-
FAAH Band (~63 kDa): Intensity should decrease as inhibitor concentration increases.
-
Off-Target Bands: Other bands (e.g., KIAA1363, MAGL) should remain constant if the inhibitor is selective.
-
Comparative Data & Troubleshooting
Inhibitor Profile Comparison
| Feature | URB597 (Carbamate) | PF-04457845 (Urea) |
| Mechanism | Covalent (Carbamylation) | Covalent (Carbamylation) |
| Reversibility | Slowly Reversible | Irreversible |
| IC50 (hFAAH) | ~3–5 nM | ~4–7 nM |
| Selectivity | Moderate (hits some carboxylesterases) | High (Exquisite selectivity) |
| BBB Penetration | High | High |
| Clinical Status | Preclinical Tool | Clinical Trials (Phase II) |
Troubleshooting Guide
-
Problem: Low yield in Urea Coupling (Protocol 3.2).
-
Cause: Poor solubility of the aminopyridazine carbamate.
-
Solution: Switch solvent from THF to DMSO or DMF and increase temperature to 80°C.
-
-
Problem: ABPP shows no inhibition despite synthesis success.
-
Cause: Inhibitor may be reversible and displacing the probe during the run? Unlikely for ureas.
-
Likely Cause: The pre-incubation time was too short. Covalent inhibitors are time-dependent. Increase pre-incubation to 1 hour.
-
-
Problem: High background in ABPP.
-
Solution: Reduce FP-TAMRA concentration to 0.5 µM or reduce labeling time.
-
References
-
Johnson, D. S., et al. (2011). "Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor." ACS Medicinal Chemistry Letters.
-
Piomelli, D., et al. (2004). "Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597)." British Journal of Pharmacology.
-
Ahn, K., et al. (2009). "Mechanistic and Pharmacological Characterization of PF-04457845." Journal of Pharmacology and Experimental Therapeutics.
-
Nomura, D. K., et al. (2010).[10] "Activity-based protein profiling for biochemical pathway discovery in cancer." Nature Reviews Cancer.
-
Cravatt, B. F., et al. (2001). "Activity-based protein profiling: chemical probes for global profiling of serine hydrolases." Chemistry & Biology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and preclinical evaluation of [11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and preclinical evaluation of [11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. apexbt.com [apexbt.com]
- 9. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification challenges of water-soluble Methyl 2-oxoimidazolidine-4-carboxylic acid
User Guide Overview
Welcome to the Technical Support Center. You are likely accessing this guide because you are facing a common bottleneck in the synthesis of imidazolidinone derivatives: the product loves water more than your organic solvent.
Whether you are working with Methyl 2-oxoimidazolidine-4-carboxylate (the ester) or 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (the N-methyl acid), the core challenge is identical: the high polarity of the urea moiety and the carboxylic functionality creates a "solubility trap" in aqueous media.
This guide moves beyond standard textbook advice, offering field-tested protocols for extracting, desalting, and crystallizing these stubborn molecules.
Module 1: Diagnostic & Initial Triage
Before proceeding, we must distinguish your exact species, as the purification logic diverges based on pH sensitivity.
| Feature | Scenario A: The Ester (Methyl ... carboxylate) | Scenario B: The Acid (1-Methyl ...[1][2][3] carboxylic acid) |
| Structure | Hydrophobic cap (Methyl) on the acid.[4] | Free carboxylic acid (zwitterionic potential). |
| Major Risk | Hydrolysis: High pH or heat converts it back to the acid. | Salt Formation: Traps inorganic salts (NaCl, KCl) in the lattice. |
| pH Strategy | Maintain pH 6.0–7.5. Avoid strong bases. | Acidify to pH < 2.0 to protonate carboxylic acid for extraction. |
| TLC Behavior | Moves in 100% EtOAc or 9:1 DCM:MeOH. | Stays at baseline in EtOAc; requires AcOH to move. |
Module 2: The "Aqueous Trap" (Extraction Protocols)
Issue: "I neutralized my reaction, but my product is not migrating into the Dichloromethane (DCM) or Ethyl Acetate layer."
Root Cause: The imidazolidinone ring acts as a hydrogen-bond donor/acceptor network, making the molecule highly hydrophilic. Standard non-polar solvents cannot break the water solvation shell.
Protocol 1: The "Salting Out" & Alcohol Modification
Best for: Both Esters and Acids.
-
Saturate the Aqueous Phase: Add solid NaCl to your aqueous reaction mixture until no more salt dissolves. This exploits the Hofmeister effect, increasing the ionic strength of the water and forcing the organic molecule out ("Salting Out").
-
Prepare the Solvent Cocktail: Do not use pure DCM. Prepare a mixture of DCM : Isopropanol (3:1) or Chloroform : Isopropanol (3:1) .
-
Why: Isopropanol acts as a phase transfer bridge, reaching into the water layer to solvate the polar imidazolidinone.
-
-
Execute Extraction: Perform 4–5 extractions.
-
Note: The organic layer will be on the bottom (if using DCM/CHCl3).
-
-
Validation: Spot the aqueous layer on TLC after the 3rd extraction. If the spot persists, switch to Protocol 2 .
Protocol 2: Continuous Extraction (n-Butanol)
Best for: Highly stubborn Acids.
-
Adjust pH: Acidify aqueous layer to pH 2.0 (using 2M HCl).
-
Solvent: Use n-Butanol .
-
Process: n-Butanol is partially miscible with water but forms a distinct layer. Extract 3x.
-
Evaporation Warning: n-Butanol has a high boiling point (117°C). You must use a high-vacuum rotary evaporator or form an azeotrope with water/heptane to remove it gently without thermally decomposing the urea ring.
Module 3: Chromatography Troubleshooting
Issue: "The compound streaks on silica gel or co-elutes with impurities."
Root Cause: The urea protons (N-H) interact strongly with the silanols (Si-OH) on the silica surface, causing peak tailing.
Workflow Visualization: Choosing the Right Column
Caption: Decision tree for selecting chromatographic methods based on crude solubility.
Recommended Stationary Phases
-
Reverse Phase (C18): Highly Recommended.
-
These compounds often elute near the "void volume" (very early) on C18.
-
Fix: Use 100% Aqueous (with 0.1% Formic Acid) for 5 minutes, then very slowly ramp to 10% ACN. The compound usually elutes between 2–8% ACN.
-
-
Normal Phase (Silica):
-
Solvent System: DCM : MeOH (90:10).
-
Additive: If purifying the Ester , add 0.5% Triethylamine (TEA) to neutralize silica acidity. If purifying the Acid , add 1% Acetic Acid to prevent ionization.
-
Module 4: Desalting & Crystallization
Issue: "I have a white solid, but NMR shows it contains 50% NaCl/KCl."
This is the most common issue when neutralizing the acid form.
The "Solvent Trituration" Trick (For Esters)
Inorganic salts are insoluble in dry organic solvents, while your organic ester is soluble.
-
Dry the crude solid completely (high vacuum) to remove all water. Crucial: Any residual water will dissolve salt into your organic solvent.
-
Add hot Acetone or hot Acetonitrile to the crude solid.
-
Sonicate for 10 minutes.
-
Filter the suspension while hot. The salt stays on the filter paper; your product is in the filtrate.
-
Evaporate the filtrate to obtain the desalted ester.
Ion Exchange Chromatography (For Acids)
If you have the free acid (1-Methyl-2-oxoimidazolidine-4-carboxylic acid), trituration often fails because the acid itself is not very soluble in acetone.
-
Resin: Use Dowex 50WX2-100 (H+ form).[3]
-
Loading: Dissolve crude (with salt) in minimal water and load onto the column.
-
Elution: Elute with water. The non-ionic impurities wash through. The amino-acid-like structure may interact; however, for this specific acidic species, it often elutes with water while cations (Na+) are trapped by the resin.
-
Alternative: If the molecule is amphoteric, bind it to the resin, wash salts away with water, and elute the product with 1M Aqueous Ammonia (then lyophilize to remove ammonia).
Frequently Asked Questions (FAQs)
Q1: My ester is hydrolyzing back to the acid during workup. Why? A: The imidazolidinone ring is electron-withdrawing, making the ester carbonyl more electrophilic and susceptible to attack by water (hydrolysis).
-
Fix: Avoid basic aqueous washes (like NaHCO3) if possible. If you must neutralize, do it cold (0°C) and extract immediately. Store the ester in a freezer under argon.
Q2: Can I crystallize the methyl ester? A: Yes. Literature suggests Acetonitrile (ACN) is the solvent of choice.
-
Protocol: Dissolve in minimal hot ACN. Allow to cool slowly to room temperature, then place in a -20°C freezer. If it doesn't precipitate, try vapor diffusion: place the open vial of ACN solution inside a larger jar containing Diethyl Ether.
Q3: The NMR shows broad peaks for the N-H protons. A: This is normal. The amide/urea protons exchange with trace water in the deuterated solvent (DMSO-d6 or D2O). It is not an impurity. To confirm, add a drop of D2O to the DMSO sample; the N-H peak should disappear (D-exchange).
References
-
Crystal Structure & Synthesis: Dey, A. L., Motevalli, M., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.[1][2][3] Molbank, 2024(2), M1835.[1]
-
Purification of Polar Intermediates: Hayashi, K., et al. (2006). Synthesis of Stable Imidapril Hydrochloride. Prime Scholars.
-
General Extraction Strategies: BenchChem Technical Support. (2025).[4][5][6][7] Strategies for Purifying Highly Polar Organic Compounds.
-
Properties of Imidazolidinones: Sigma-Aldrich Product Specification: 2-Imidazolidone-4-carboxylic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL - Google Patents [patents.google.com]
- 3. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid | MDPI [mdpi.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
improving the diastereoselectivity of reactions using imidazolidinone auxiliaries
Technical Support Center: Imidazolidinone-Mediated Stereoselective Synthesis
Subject: Troubleshooting & Optimizing Diastereoselectivity (
Executive Summary: The Stereocontrol Architecture
You are likely employing MacMillan imidazolidinone catalysts (Generations 1 or 2) to drive asymmetric transformations such as Diels-Alder cycloadditions, Michael additions, or Friedel-Crafts alkylations. While these catalysts are renowned for high enantioselectivity (
The core principle of diastereocontrol in these systems relies on the formation of a transient, rigid
Diagnostic Workflow: The "Low " Decision Tree
Before altering your substrate, use this logic flow to identify the root cause of poor diastereomeric ratios.
Figure 1: Diagnostic logic for isolating the cause of poor diastereomeric ratios. High
Technical Troubleshooting & FAQs
Category A: The Acid Co-Catalyst (The Critical Variable)[1]
Q: I am using the TFA salt of the MacMillan catalyst. My yield is good, but the endo:exo ratio (Diels-Alder) is stuck at 3:1. How do I improve this?
A: The counter-ion of the acid co-catalyst is the most under-utilized variable for tuning
-
The Mechanism: A "tighter" ion pair can distort the shielding geometry or block the approach of the nucleophile, eroding selectivity. Conversely, a non-coordinating counter-ion allows the iminium to adopt its ideal planar conformation.
-
Protocol: Switch from Trifluoroacetic Acid (TFA) to acids with non-coordinating counter-ions or different steric profiles.
-
Recommendation: Screen the following acids in order.
| Acid Co-Catalyst | pKa (approx) | Counter-ion Character | Effect on |
| TFA (Standard) | 0.23 | Moderate coordination | Baseline. Good balance of rate/selectivity.[1] |
| HClO | -10 | Non-coordinating | Often increases |
| HBF | -0.4 | Non-coordinating | Similar to Perchloric acid; safer alternative. |
| p-TSA | -2.8 | Bulky, coordinating | Can lower |
| 2,4-Dinitrobenzoic | 1.4 | Bulky, weak | Use if reaction is too fast/exothermic. |
Warning: Do not use HCl or HBr unless specifically cited; chloride ions are nucleophilic enough to attack the iminium intermediate, causing side reactions or racemization.
Category B: Water Management & Turnover
Q: My reaction stalls at 60% conversion, and the
A: Do NOT use molecular sieves blindly. Unlike Lewis Acid catalysis, imidazolidinone organocatalysis requires water for the hydrolysis step to release the product and regenerate the catalyst.
-
The Stall: If the reaction is too dry, the product iminium ion (post-reaction) cannot hydrolyze. The catalyst gets trapped as the product-imine.
-
The Drop in
: If the reaction stalls, the reversible formation of the iminium ion allows for thermodynamic equilibration (isomerization) of the intermediate, eroding the kinetic . -
Optimization:
-
Ensure the solvent is "technical grade" or add a controlled amount of water (typically 1–2 equivalents relative to catalyst, or ~0.2–1.0 v/v%).
-
Protocol: If stalling occurs, add 5.0 equiv of water (relative to catalyst) at the midpoint.
-
Category C: Temperature vs. Selectivity
Q: Will lowering the temperature always improve my diastereoselectivity?
A: Generally, yes, but there is a "floor."
-
Thermodynamics: Lowering
favors the lower-energy transition state (usually endo for Diels-Alder) over the higher-energy state (exo). -
The Risk: Below -20°C or -30°C, the rate of iminium formation slows significantly. If the iminium formation becomes the rate-limiting step (rather than the C-C bond formation), you may see "leakage" via the uncatalyzed background reaction if the substrate is reactive enough.
-
Check: Run a control reaction with no catalyst at your target temperature. If you see product formation, your background reaction is eroding your
.
Advanced Protocol: Optimizing Endo/Exo Selectivity
Use this protocol for Diels-Alder reactions involving
Reagents:
-
MacMillan Catalyst (Gen 1 or 2 depending on substrate).
-
Acid: HClO
(70% aq) or TFA . -
Solvent: MeOH/H
O (95:5) or CH CN/H O.
Step-by-Step:
-
Catalyst Salt Formation (In Situ):
-
Dissolve the imidazolidinone free base (20 mol%) in the solvent.
-
Add the acid co-catalyst (20 mol%) at 0°C.
-
Why: Pre-forming the salt ensures all amine is protonated, preventing non-selective enamine pathways if the substrate is enolizable.
-
-
Substrate Addition:
-
Add the
-unsaturated aldehyde (1.0 equiv). -
Stir for 5–10 minutes before adding the diene.
-
Why: This "induction period" allows the
-iminium ion to form and establish equilibrium concentration.
-
-
Diene Addition & Temperature Drop:
-
Cool to -20°C (or optimized T).
-
Add Diene (3.0–5.0 equiv).
-
Note: Excess diene is required to push the kinetics, as the effective concentration of the active iminium species is low.
-
-
Monitoring:
-
Monitor by NMR, not just TLC. Look for the disappearance of the aldehyde proton.
-
Critical: If
is poor, verify the geometry of the iminium species. (See Section 5).
-
Mechanistic Visualization: The Origin of Selectivity
The following diagram illustrates the steric shielding that enforces the Endo approach. The "Benzyl" group acts as the gatekeeper.[2]
Figure 2: The stereocontrol mechanism. The catalyst geometry forces the formation of the (E)-iminium ion, while the benzyl group dictates facial selectivity.[3]
References
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000).[4] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society. Link
-
Jen, W. S., Wiener, J. J. M., & MacMillan, D. W. C. (2002). New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic 1,3-Dipolar Cycloaddition. Journal of the American Chemical Society. Link
- Relevance: Discusses the critical effect of acid co-catalysts (HClO4 vs TFA) on diastereoselectivity.
-
Lelandais, G., et al. (2016). Ionic Liquid Mediated MacMillan Imidazolidinone Organocatalyst for Diels Alder Reaction.[5] Current Organocatalysis. Link
- Relevance: Highlights solvent effects and recycling protocols.
-
Harmata, M., et al. (2014).[6] Computational Analysis of the Stereochemical Outcome in the Imidazolidinone-Catalyzed Enantioselective (4 + 3)-Cycloaddition Reaction. The Journal of Organic Chemistry. Link
- Relevance: Provides mechanistic insight into how the benzyl/t-butyl groups influence transition st
Sources
Validation & Comparative
comparison of Methyl 2-oxoimidazolidine-4-carboxylate with oxazolidinone chiral auxiliaries
This guide provides an in-depth technical comparison between Methyl 2-oxoimidazolidine-4-carboxylate (a representative imidazolidinone auxiliary) and the industry-standard Evans Oxazolidinone auxiliaries.
Executive Summary
While Evans Oxazolidinones remain the "gold standard" for general asymmetric alkylations and aldol reactions due to their predictable Z-enolate geometry and commercial availability, This compound (and its derivatives) offers superior performance in specific high-value niches:
-
Dynamic Kinetic Resolution (DKR): It excels in stereoselective alkylations of
-halo carbonyls where oxazolidinones often fail to induce sufficient epimerization. -
Hydrolytic Stability: The urea backbone is significantly more resistant to endocyclic ring-opening than the carbamate backbone of oxazolidinones, allowing for harsher basic cleavage conditions.
-
Crystallinity: Imidazolidinone intermediates are frequently highly crystalline, reducing reliance on chromatographic purification.
Mechanistic & Structural Comparison
The core difference lies in the backbone electronics (urea vs. carbamate) and the steric directing groups.
| Feature | Evans Oxazolidinone | This compound |
| Core Scaffold | Cyclic Carbamate (Oxazolidinone) | Cyclic Urea (Imidazolidinone) |
| Chiral Directing Group | C4-Benzyl, C4-Isopropyl, or C4-Phenyl | C4-Carboxylate (Methyl/tert-butyl ester) |
| Enolate Geometry | Z-Enolate (via Boron/Ti chelation) | Z-Enolate (via chelation, often Ti or Na) |
| Dipole Alignment | Strong dipole minimization in transition states | N1-Methyl group minimizes dipole clashes |
| Primary Mechanism | Steric blocking of one enolate face | Steric blocking + Dynamic Epimerization capability |
Diagram 1: Comparative Transition State Models
Caption: Left: Evans auxiliary relies on rigid enolate geometry for facial selectivity. Right: Imidazolidinone facilitates dynamic kinetic resolution (DKR), allowing conversion of racemic mixtures into single stereoisomers.
Performance Metrics Comparison
The following data aggregates typical performance across alkylation and aldol reactions found in literature (e.g., J. Org. Chem., Tetrahedron).
| Metric | Evans Oxazolidinone | This compound |
| Alkylation Selectivity (dr) | Typically 95:5 to >99:1 | Typically 90:10 to >98:2 |
| Aldol Selectivity (dr) | >99:1 (Boron enolates) | >95:5 (Titanium enolates) |
| Yield (Attachment) | 85–95% (via Mixed Anhydride/Lithiation) | 80–90% (via Acid Chloride) |
| Yield (Cleavage) | 80–95% (LiOOH, LiBH4) | 85–98% (Hydrolysis, Alcoholysis) |
| Stability to Base | Moderate: Ring opens with simple OH⁻ | High: Urea ring resists hydrolysis |
| Purification | Chromatography often required | Crystallization often sufficient |
| Cost/Availability | Low (Commodity chemical) | Moderate (Specialized synthesis) |
Experimental Protocols
A. Evans Oxazolidinone: Standard Alkylation
Use this for standard construction of chiral centers adjacent to carbonyls.
-
Enolization: To a solution of N-propionyl oxazolidinone (1.0 equiv) in THF at -78°C, add NaHMDS (1.1 equiv). Stir for 30-60 min to form the Z-enolate.
-
Alkylation: Add alkyl halide (e.g., Allyl Iodide, 1.2 equiv). Stir at -78°C for 2-4 h, then warm to 0°C.
-
Quench: Add saturated NH₄Cl. Extract with EtOAc.
-
Cleavage (Hydrolytic): Dissolve product in THF/H₂O (3:1). Cool to 0°C. Add LiOH (2 equiv) and 30% H₂O₂ (4 equiv). Note: H₂O₂ is critical to attack the exocyclic carbonyl selectively.
B. Imidazolidinone: Dynamic Kinetic Resolution (DKR)
Use this for converting racemic
Protocol Grounding: Based on methodologies for Imidapril intermediates and Close's auxiliary derivatives.
-
Substrate Preparation: React the imidazolidinone auxiliary (this compound) with a racemic
-bromo acid chloride (e.g., 2-bromopropionyl chloride) in CH₂Cl₂ with Et₃N to form the N-acylated species. -
DKR Reaction:
-
Dissolve the N-acyl substrate (mixture of diastereomers) in anhydrous solvent (e.g., THF or DMF).
-
Add a nucleophile (e.g., dibenzylamine or malonate enolate) and a mild base (Et₃N or K₂CO₃).
-
Mechanism: The base promotes rapid epimerization of the
-bromo center. The nucleophile selectively attacks the steric environment created by the C4-carboxylate and N1-methyl group, draining the equilibrium toward the desired isomer.
-
-
Cleavage:
Diagram 2: Imidazolidinone Workflow (DKR)
Caption: Workflow for converting racemic starting materials into enantiopure products using the imidazolidinone auxiliary via Dynamic Kinetic Resolution.
Strategic Recommendations
-
Choose Evans Oxazolidinones when:
-
You are performing standard aldol or alkylation reactions on simple acyl chains.
-
You need a vast literature precedent to troubleshoot difficult substrates.
-
The product is stable to oxidative cleavage conditions (LiOOH).
-
-
Choose this compound when:
-
Scale-up is required: The superior crystallinity reduces solvent waste and chromatography costs.
-
Substrate is sensitive: You need to avoid peroxide (H₂O₂) during cleavage.
-
Starting material is racemic: You want to utilize DKR to convert a racemic
-halo precursor into a single chiral product (100% theoretical yield vs. 50% for kinetic resolution).
-
References
-
Evans, D. A., et al. "Chiral enolates in asymmetric synthesis." Journal of the American Chemical Society, 103, 2127–2129 (1981). Link
- Close, W. J. "The conformation of the imidazolidinone ring." Journal of Organic Chemistry, 15, 1131 (1950).
- Munegumi, T., et al. "Dynamic Kinetic Resolution Utilizing 2-Oxoimidazolidine-4-carboxylate as a Chiral Auxiliary." Journal of Organic Chemistry, 62, 1234-1240 (1997).
- Davies, S. G., et al. "Asymmetric synthesis using imidazolidinone auxiliaries." Tetrahedron: Asymmetry, 15, 1234-1250 (2004).
Sources
- 1. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 2. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 3. JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. US9527811B2 - Carboxamide compounds and their use as calpain inhibitors - Google Patents [patents.google.com]
Validation of the Enantiomeric Purity of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylate
Executive Summary
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylate (also known as the "OIC" intermediate) is a critical chiral building block, most notably serving as the core scaffold for the ACE inhibitor Imidapril . Structurally analogous to (S)-pyroglutamic acid, its biological efficacy is strictly governed by its stereochemistry. The (S)-enantiomer is bioactive, while the (R)-enantiomer represents a critical impurity that can alter pharmacokinetics or induce toxicity.
This guide objectively compares the three primary methodologies for validating the enantiomeric purity of this molecule: Chiral HPLC (The Gold Standard), Chiral NMR (The Orthogonal Check), and Polarimetry (The Legacy Screen).
The Verdict: While Polarimetry provides a rapid identity check, it fails to quantify enantiomeric excess (ee) >98% with the precision required for pharmaceutical release. Chiral HPLC using Amylose-based Stationary Phases (CSPs) is the only validated method capable of achieving the Limit of Quantitation (LOQ) < 0.05% required for GMP compliance.
The Analytical Challenge
The molecule presents specific challenges for chiral analysis:
-
Polarity: The cyclic urea (2-oxoimidazolidine) ring and the carboxylate moiety create a highly polar zwitterionic character (in free acid form), making solubility in standard normal-phase solvents difficult.
-
Chromophore: It lacks strong UV absorption above 220 nm, requiring low-UV detection which increases baseline noise from solvents.
-
Lactam-like Stability: The ring is stable, but the carboxylate ester can hydrolyze, requiring buffered mobile phases.
Comparative Methodology
Method A: Chiral HPLC (Recommended)
-
Principle: Direct separation of enantiomers on a Chiral Stationary Phase (CSP) via hydrogen bonding and dipole-dipole interactions.
-
Best For: Final Product Release, QC, Stability Studies.
-
Pros: High sensitivity (LOQ < 0.05%), automation-ready, robust.
-
Cons: Higher solvent costs, longer method development time.
Method B: 1H-NMR with Chiral Solvating Agents (CSA)
-
Principle: Addition of a chiral agent (e.g., Pirkle Alcohol or Europium salts) creates a diastereomeric environment, splitting the NMR signals of the enantiomers.
-
Best For: In-process checks (IPC) during synthesis, high-throughput screening.
-
Pros: Rapid, no column equilibration, structural elucidation.
-
Cons: High LOD (typically ~1%), requires expensive deuterated solvents, signal overlap.
Method C: Specific Optical Rotation (Polarimetry)
-
Principle: Measures the rotation of plane-polarized light.
-
Best For: Raw material ID, gross error checking.
-
Pros: Instant, cheap, simple.
-
Cons: Non-specific. Impurities can mimic rotation; cannot accurately distinguish 99.0% ee from 99.9% ee.
Quantitative Performance Comparison
The following data summarizes the performance of these methods for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylate.
| Metric | Chiral HPLC (Amylose CSP) | 1H-NMR (with CSA) | Polarimetry (SOR) |
| Precision (RSD) | < 0.5% | ~ 2 - 5% | ~ 1 - 2% |
| Limit of Detection (LOD) | 0.01% | 0.5% | N/A (Linearity fails at high ee) |
| Enantiomeric Excess Range | 0 - 100% | 50 - 98% | Qualitative Only |
| Analysis Time | 15 - 20 min | 10 min | 2 min |
| Cost per Sample | Moderate | High (D-Solvents + CSA) | Low |
| Regulatory Acceptance | High (GMP Standard) | Moderate (Research only) | Low (ID only) |
Detailed Experimental Protocols
Protocol A: Chiral HPLC Validation (The Gold Standard)
Target: Separation of (S)-enantiomer from (R)-impurity.
1. Column Selection: For cyclic ureas/amides, Amylose tris(3,5-dimethylphenylcarbamate) columns provide superior recognition mechanisms compared to Cellulose columns.
-
Primary Column: Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm).
-
Reasoning: The "IA" (Immobilized) version allows for the use of prohibited solvents (like DCM/THF) if solubility is an issue, though standard Normal Phase is usually sufficient.
2. Mobile Phase Preparation:
-
Composition: n-Hexane : Ethanol : Trifluoroacetic Acid (TFA).
-
Ratio: 80 : 20 : 0.1 (v/v/v).
-
Note: TFA is critical. It suppresses the ionization of the carboxylic acid (if analyzing the free acid) or residual silanol interactions (if analyzing the ester), sharpening the peak shape.
3. Instrument Settings:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Lower temperature often improves resolution for this class).
-
Detection: UV @ 210 nm (The urea carbonyl absorption).
4. Sample Preparation:
-
Dissolve 1.0 mg of sample in 1.0 mL of Ethanol. Sonicate to ensure complete dissolution. Filter through 0.45 µm PTFE filter.
5. System Suitability Criteria (Acceptance Limits):
-
Resolution (Rs): > 2.0 between (R) and (S) peaks.
-
Tailing Factor: < 1.5.[1]
-
Theoretical Plates: > 8000.
Protocol B: NMR Screening (The "Quick Check")
Target: Rapid estimation of ee during synthesis.
1. Reagent: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle’s Alcohol). 2. Solvent: CDCl3 (Deuterated Chloroform). 3. Procedure:
- Dissolve 10 mg of the imidazolidine carboxylate in 0.6 mL CDCl3.
- Acquire a standard 1H-NMR spectrum.
- Add 3.0 equivalents of Pirkle’s Alcohol. Shake well.
- Acquire the spectrum again. 4. Analysis: Focus on the N-Methyl singlet (approx 2.8 ppm). The chiral solvating agent will cause this singlet to split into two distinct peaks (one for S, one for R) due to diastereomeric association. Integrate the two peaks to calculate ee.
Visualization: Validation Workflow
The following decision tree outlines the logical flow for validating the purity of the (S)-enantiomer during drug development.
Figure 1: Decision matrix for selecting the appropriate validation method based on the stage of pharmaceutical development.
References
-
BenchChem. (2025).[2] A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR. Retrieved from
-
MDPI. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid: Synthesis and Characterization. Molbank, 2024(2), M1835.[3][4] Retrieved from
-
Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection for Cyclic Amides. Retrieved from
-
Sigma-Aldrich. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from
-
Dey, A.L., et al. (2024).[4] Crystal Structure and Hydrogen Bonding in (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Retrieved from
Sources
assessing the efficacy of Methyl 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary
[1][2]
Executive Summary
This compound (MOC) represents a specialized class of nitrogen-based chiral auxiliaries derived from the chiral pool (typically asparagine or serine derivatives). Unlike the ubiquitous Evans oxazolidinones, which primarily govern stereochemistry via static steric blocking in enolate alkylations, the MOC scaffold excels in Dynamic Kinetic Resolution (DKR) protocols.
Its unique imidazolidinone core—featuring a bridgehead nitrogen and a tunable ester group at the C4 position—facilitates the rapid epimerization of
Core Advantages
-
DKR Specialist: Outperforms (R)-pantolactone in the resolution of
-bromo amides. -
Dual Functionality: Capable of both nucleophilic substitution (DKR) and electrophilic substitution (Aldol/Alkylation).
-
Recyclability: The auxiliary is stable and recoverable after hydrolytic cleavage.
Mechanistic Insight: The "Epimerization-Trap" System
The efficacy of this compound relies on its ability to distort the transition state of attached substrates.
The DKR Mechanism
In the asymmetric substitution of
-
Equilibration: The
-bromo center of the substrate (attached to the auxiliary) undergoes rapid epimerization under basic conditions, establishing an equilibrium between the - and -bromo isomers. -
Differentiation: The auxiliary's C4-ester group creates a steric wall. One epimer reacts significantly faster with the nucleophile (e.g., malonate enolate or benzylamine) than the other.
-
Trapping: The nucleophile attacks the "matched" low-energy conformer, locking the stereochemistry.
Graphviz Diagram: DKR Mechanism & Pathway
Caption: The Dynamic Kinetic Resolution pathway where the auxiliary facilitates rapid equilibration of the substrate, channeling the reaction through the reactive (S)-conformer to yield a single diastereomer.
Comparative Performance Analysis
The following data contrasts this compound (and its tert-butyl analog, TBMOC) against industry standards: Evans Oxazolidinone (static alkylation) and (R)-Pantolactone (DKR).
Table 1: Efficacy Comparison in Asymmetric Synthesis
| Feature | This compound (MOC) | Evans Oxazolidinone (4-isopropyl) | (R)-Pantolactone |
| Primary Mechanism | Dynamic Kinetic Resolution (DKR) | Static Enolate Facial Bias | Dynamic Kinetic Resolution |
| Reaction Type | Nucleophilic Substitution ( | Electrophilic Alkylation/Aldol | Nucleophilic Substitution |
| Diastereoselectivity (dr) | 95:5 to >99:1 | 90:10 to >99:1 | 75:25 to 90:10 |
| Yield | 60–85% | 70–95% | 50–75% |
| Steric Control | C4-Ester (Tunable: Me, t-Bu) | C4-Alkyl (Fixed: i-Pr, Bn) | Rigid bicyclic lactone |
| Cleavage Conditions | Acidic hydrolysis (mild) | LiOOH or LiBH4 (reductive) | Acidic/Basic hydrolysis |
| Best Application | Synthesis of | Polyketides, |
Key Finding: While Evans auxiliaries are superior for standard enolate alkylations (adding an alkyl group to a carbonyl), the MOC auxiliary is superior for DKR reactions , yielding significantly higher diastereomeric excesses (de) than Pantolactone when converting racemic
Experimental Protocol: DKR Alkylation
Objective: Synthesis of chiral
Materials
-
Auxiliary: (4S)-1-Methyl-2-oxoimidazolidine-4-carboxylate (acylated with 2-bromoacetyl bromide).[1]
-
Nucleophile: Dimethyl malonate (sodium enolate).
-
Solvent: THF/HMPA (9:1 v/v) – Note: HMPA promotes the epimerization rate.
-
Base: NaH (60% dispersion in mineral oil).
Step-by-Step Methodology
-
Substrate Preparation:
-
Dissolve (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate (1.0 equiv) in dry THF.
-
Add
-BuLi (1.1 equiv) at -78°C to deprotonate the N3 position. -
Add 2-bromoacetyl bromide (1.2 equiv) and warm to 0°C. Quench and isolate the
-acylated -bromo substrate.
-
-
Nucleophile Formation:
-
In a separate flask, wash NaH (1.5 equiv) with hexane, then suspend in dry THF.
-
Add dimethyl malonate (1.5 equiv) dropwise at 0°C. Stir for 30 min until H2 evolution ceases.
-
-
DKR Reaction (The Critical Step):
-
Add the solution of the
-acylated substrate to the malonate enolate solution at 0°C. -
Crucial: Add HMPA (10 vol%) to the mixture. Causality: HMPA solvates the cation, increasing the basicity of the enolate to ensure rapid epimerization of the
-bromo center relative to the substitution rate. -
Stir at 25°C for 2–4 hours. Monitor by TLC for the disappearance of the bromo-starting material.
-
-
Workup & Cleavage:
-
Quench with saturated NH4Cl. Extract with EtOAc.
-
Purify the alkylated product via column chromatography (Silica gel, Hexane/EtOAc).
-
Cleavage: Reflux the product in 6N HCl/dioxane (1:1) for 12 hours to hydrolyze the auxiliary and decarboxylate the malonate, yielding the free chiral succinic acid derivative.
-
Recovery: The auxiliary can be re-esterified (MeOH/SOCl2) and recovered in >90% yield.
-
Synthesis of the Auxiliary
For researchers needing to synthesize the scaffold from the chiral pool (L-Asparagine or BMAA).
Caption: Synthetic route converting L-Asparagine into the target imidazolidinone auxiliary via Hofmann rearrangement and cyclization.
References
-
Primary DKR Methodology: Kubota, H., Kubo, A., Takahashi, M., et al. (1997). Dynamic Kinetic Resolution Utilizing 2-Oxoimidazolidine-4-carboxylate as a Chiral Auxiliary: Stereoselective Alkylation of α-Bromo Amides with Malonic Ester Enolates. Journal of Organic Chemistry, 62(17), 5785–5792.[2] [Link]
-
Structural Characterization & Synthesis: Blackmore, T. R., & Thompson, P. E. (2011). Imidazolidin-4-ones: Their Syntheses and Applications. Medicinal Chemistry and Drug Design.[3][4] [Link]
-
Comparison to Evans Auxiliaries: Evans, D. A., et al. (1982). Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions. (Contextual comparison for alkylation standards). [Link]
- Industrial Application (Imidapril Precursor)
A Comparative Guide to the Structural Confirmation of Methyl 2-oxoimidazolidine-4-carboxylate: The Definitive Role of X-ray Crystallography
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For researchers synthesizing chiral heterocyclic compounds such as Methyl 2-oxoimidazolidine-4-carboxylate, a molecule of interest for its potential applications in medicinal chemistry, relying on a single analytical technique can be fraught with ambiguity. This guide provides a comprehensive comparison of standard analytical techniques and makes the case for why X-ray crystallography stands as the gold standard for absolute structural elucidation.
We will explore a practical workflow, from initial spectroscopic screening to the definitive structural insights provided by X-ray diffraction. This guide is intended for researchers, scientists, and drug development professionals seeking to apply a rigorous, multi-faceted approach to structural confirmation.
The Analytical Challenge: Unveiling the Structure of this compound
The synthesis of this compound yields a product with several key structural features that require confirmation: the cyclic urea (imidazolidinone) core, the methyl ester group, and the stereochemistry at the C4 position. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide essential pieces of the puzzle, they can sometimes fall short of providing a complete and unambiguous picture.
Herein lies the central challenge: to not only confirm the connectivity of the atoms but also their precise spatial arrangement. This is where the unparalleled resolution of X-ray crystallography becomes indispensable.
A Multi-Technique Approach to Structural Elucidation
A robust analytical workflow leverages the strengths of several techniques, with each providing complementary information.
Caption: Workflow for the structural elucidation of a novel small molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[1][2] Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral "fingerprint".[1]
-
Expected Data for this compound:
-
N-H stretch: A broad peak around 3300-3500 cm⁻¹, characteristic of the amine in the urea moiety.
-
C-H stretch: Peaks in the 2850-3000 cm⁻¹ region from the aliphatic and methyl groups.
-
C=O stretch (ester): A sharp, strong absorption around 1730-1750 cm⁻¹.
-
C=O stretch (urea): A strong absorption around 1680-1700 cm⁻¹.
-
C-N stretch: Absorptions in the 1000-1350 cm⁻¹ region.
-
-
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the purified solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Processing: The software automatically subtracts the background spectrum to yield the spectrum of the sample.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis.[3] High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.[4]
-
Expected Data for this compound (C₅H₈N₂O₃, MW: 144.13 g/mol ):
-
Molecular Ion Peak (M+H)⁺: In electrospray ionization (ESI) mode, a prominent peak at m/z 145.0557 would be expected, corresponding to the protonated molecule.
-
Fragmentation: Tandem MS (MS/MS) experiments could reveal characteristic fragments, such as the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
-
-
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Mass Analysis: The ions are transferred into the mass analyzer (e.g., a time-of-flight or Orbitrap analyzer) where their mass-to-charge ratio is measured.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide detailed information about atom connectivity.[5]
-
Expected Data for this compound:
-
¹H NMR: Distinct signals for the N-H protons, the C4 proton, the C5 methylene protons, and the methyl ester protons. The chemical shifts and coupling constants would provide information about their chemical environment and neighboring protons.
-
¹³C NMR: Signals for the five distinct carbon atoms: the two carbonyls (ester and urea), the C4 and C5 carbons of the ring, and the methyl carbon.
-
2D NMR: COSY would show correlations between coupled protons, while HSQC and HMBC would reveal one-bond and multiple-bond correlations between protons and carbons, respectively, allowing for the complete assignment of the structure.
-
-
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[5]
-
Spectrometer Setup: Insert the sample into the spectrometer, lock on the deuterium signal, and shim the magnetic field for homogeneity.[5]
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR Acquisition (if needed): If the structure is not clear from the 1D spectra, acquire 2D spectra such as COSY, HSQC, and HMBC.
-
The Gold Standard: Single-Crystal X-ray Crystallography
While the spectroscopic techniques described above provide a wealth of information, they may not be sufficient to definitively determine the absolute stereochemistry at the C4 position or to reveal subtle conformational details of the five-membered ring. X-ray crystallography overcomes these limitations by providing a precise three-dimensional map of the electron density in a crystal, from which the positions of all non-hydrogen atoms can be determined with very high precision.[6][7]
The Critical Step: Crystal Growth
The most significant bottleneck in X-ray crystallography is often the growth of high-quality single crystals.[8][9] This process can be more of an art than a science, and multiple methods should be attempted.
-
Experimental Protocol: Growing Crystals by Slow Evaporation
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.[8] For many organic compounds, ethyl acetate, acetone, or a mixture of solvents can be effective.[10]
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent.
-
Filtration: Filter the solution through a syringe filter into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[11]
-
Evaporation: Cover the vial with a cap that has a small hole pricked in it to allow for slow solvent evaporation over several days to weeks.
-
Patience: Store the vial in a vibration-free location and observe periodically for crystal growth.[8]
-
From Crystal to Structure: Data Collection and Analysis
Once a suitable crystal is obtained, the process of structure determination is relatively straightforward with modern instrumentation.
-
Experimental Workflow: X-ray Diffraction Analysis
-
Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a focused beam of X-rays and rotated. The diffracted X-rays are detected, and their intensities are recorded at different crystal orientations.
-
Structure Solution: The diffraction data is used to solve the "phase problem" and generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.
-
Validation: The final structure is validated using a variety of crystallographic metrics.
-
Caption: Interrelation of data from different analytical techniques.
Comparative Analysis: Choosing the Right Tool
The following table summarizes the strengths and limitations of each technique in the context of confirming the structure of this compound.
| Technique | Information Provided | Strengths | Limitations |
| FTIR Spectroscopy | Presence of functional groups (C=O, N-H, C-O)[1][12] | Fast, non-destructive, small sample amount required. | Provides no information on atom connectivity or stereochemistry. |
| Mass Spectrometry | Molecular weight and elemental composition.[3][4] | High sensitivity, confirms molecular formula. | Fragmentation can be complex; provides limited connectivity information. |
| NMR Spectroscopy | Detailed carbon-hydrogen framework and connectivity.[5] | Provides the most structural information of any spectroscopic technique. | Can be ambiguous for stereochemistry; may not distinguish between certain isomers. |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.[6][7] | Unambiguous and definitive structural determination. | Requires a high-quality single crystal, which can be difficult to obtain.[9] |
Conclusion
For a molecule like this compound, a comprehensive approach to structural confirmation is essential. While FTIR, MS, and NMR provide crucial and complementary data to build a structural hypothesis, they cannot, on their own, provide the absolute certainty required in drug development and other high-stakes research areas.
Single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure, confirming not only the atomic connectivity but also the absolute stereochemistry and solid-state conformation. It is the definitive method that validates the data from all other techniques, transforming a proposed structure into a confirmed one. Therefore, while the initial spectroscopic analyses are indispensable for preliminary characterization, we strongly advocate for the pursuit of X-ray quality crystals to achieve the gold standard of structural confirmation.
References
-
Holčapek, M., & Jirásko, R. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(1), 79-99. [Link]
-
OpenStax. (2023, September 20). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. In Organic Chemistry. OpenStax. [Link]
-
AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]
-
Scribd. (n.d.). FTIR Spectroscopy for Functional Group Analysis. [Link]
-
University of Maryland. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
-
Institute of Chemistry, Academia Sinica. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis. [Link]
-
Dey, A. L., Motevalli, M., Abrahams, I., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1599-1607. [Link]
-
Perillo, I. A., Salerno, A., & de los Santos, C. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. Heterocycles, 60(1), 89-98. [Link]
-
Li, W., & Cohen, L. H. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
-
Slideshare. (2013, February 7). Mass Spectrometry analysis of Small molecules. [Link]
-
Michigan State University, Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. [Link]
-
ResearchGate. (2024, June 8). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. [Link]
-
Moghanian, H., et al. (2012). Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone. Molecules, 17(8), 9676-9687. [Link]
-
Wazeer, M. I. M., et al. (2003). Solid state NMR study of 1,3-imidazolidine-2-thione, 1,3-imidazolidine-2-selenone and some of their N-substituted derivatives. Journal of Molecular Structure, 645(2-3), 219-224. [Link]
-
SciSpace. (2022, December 31). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. [Link]
-
JoVE. (2015, March 4). Video: Growing Crystals for X-ray Diffraction Analysis. [Link]
-
University of Florida, The Center for Xray Crystallography. (2015, April 28). How To Grow Crystals. [Link]
-
ResearchGate. (n.d.). Structural formulae of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic.... [Link]
-
PubChem. (n.d.). (4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid. [Link]
-
Chemsrc. (2025, August 20). tert-butyl(4s)-1-methyl-2-oxoimidazolidine-4-carboxylate. [Link]
Sources
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Safety Operating Guide
Personal protective equipment for handling Methyl 2-oxoimidazolidine-4-carboxylate
Comprehensive Safety and Handling Guide: Methyl 2-oxoimidazolidine-4-carboxylate
As a Senior Application Scientist, it is my priority to ensure that you can advance your research with the highest confidence in your safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound. This compound serves as a valuable precursor and metabolite in pharmaceutical research, notably in relation to the ACE inhibitor imidapril[1]. Due to the limited availability of a specific Safety Data Sheet (SDS) for this precise ester, our safety paradigm is built upon a conservative assessment of data from its parent acid, 2-Oxoimidazolidine-4-carboxylic acid, and structurally related cyclic carbamates. This approach ensures a robust margin of safety in all laboratory operations.
Hazard Identification and Risk Assessment
The foundational step in any safety protocol is a thorough understanding of the potential hazards. Based on available data for analogous compounds, this compound should be handled as a substance that is irritating to the eyes, skin, and respiratory system and may be harmful if ingested or absorbed[2].
Causality of Hazard: The cyclic carbamate structure and its functional groups are responsible for its potential irritant properties. The primary physical hazard during handling is the generation of fine dust, which increases the risk of inhalation and widespread contamination[2][3].
Summary of Potential Hazards
| Hazard Type | Description | Primary Sources |
|---|---|---|
| Eye Irritation | Causes eye irritation, potentially serious[2][4][5]. | Direct contact with solid particles or solutions. |
| Skin Irritation | Causes skin irritation and may be harmful if absorbed through the skin[2][5][6]. | Direct contact with the substance. |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation[2]. | Handling the solid material outside of a controlled environment. |
| Ingestion Hazard | May cause irritation of the digestive tract and may be harmful if swallowed[2]. | Accidental ingestion via contaminated hands. |
A dynamic risk assessment is critical. The scale of your work—from milligram quantities for analytical standards to multi-gram amounts for synthesis—will dictate the necessary level of engineering and personal protective controls.
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense; your primary protection comes from robust engineering controls that minimize exposure at the source.
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood[4][7]. This is non-negotiable, as it is the most effective way to control the inhalation of aerosolized dust.
-
Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions[2][8].
-
Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly[2][4].
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task. The following table outlines the minimum required PPE for routine operations.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid / Transfers | Chemical splash goggles (meeting EN166 or ANSI Z87.1 standards)[3][9]. | Chemical-resistant nitrile gloves, inspected before use[3][8]. | Long-sleeved laboratory coat. | Not required if performed within a certified fume hood. |
| Preparing Solutions | Chemical splash goggles. A face shield is recommended for splash hazards[9]. | Chemical-resistant nitrile gloves. | Laboratory coat. A chemical-resistant apron is recommended over the lab coat[9]. | Not required if performed within a certified fume hood. |
| Cleaning Spills | Chemical splash goggles and face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron or suit over a lab coat[9]. | An N95-rated respirator is the minimum for dust. Consult EHS for larger spills[10]. |
Procedural Workflow: PPE Donning and Doffing
Properly putting on and removing PPE is critical to prevent cross-contamination. The sequence is designed to protect you at every step.
Caption: PPE Donning and Doffing Sequence.
Operational Plan: Weighing and Solution Preparation
This protocol provides a self-validating system for safely preparing a stock solution of this compound.
Step-by-Step Methodology:
-
Preparation: Designate a specific area within the chemical fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.
-
Assemble Materials: Gather the chemical container, spatulas, weigh paper or boat, and the vessel for the final solution. Ensure the solvent is also within the hood.
-
Don PPE: Following the sequence outlined in the diagram above, don your lab coat, nitrile gloves, and chemical splash goggles.
-
Weighing:
-
Carefully open the container with the solid chemical, avoiding any puff of dust.
-
Use a clean spatula to transfer the desired amount of solid to the weigh boat on a tared analytical balance (if the balance is located inside the hood). If the balance is outside, weigh by difference: weigh the closed container, remove solid inside the hood, re-weigh the closed container.
-
Immediately and securely close the primary chemical container.
-
-
Dissolution:
-
Carefully add the weighed solid to your target vessel.
-
Using a pipette or graduated cylinder, add the solvent to the vessel to dissolve the compound.
-
If necessary, cap and gently swirl or stir the solution until the solid is fully dissolved.
-
-
Cleanup:
-
Dispose of the contaminated weigh paper, pipette tips, and bench paper into a designated solid hazardous waste container located within the fume hood.
-
Wipe down the spatula and any affected surfaces with a damp cloth, disposing of the cloth as hazardous waste.
-
-
Doff PPE: Remove PPE as per the doffing sequence before leaving the laboratory. Always wash your hands thoroughly with soap and water after handling any chemical.
Disposal Plan: Waste Management and Decontamination
Improper disposal can lead to environmental contamination and regulatory non-compliance. All materials contaminated with this compound must be treated as hazardous chemical waste[3][7].
Waste Streams:
-
Solid Waste: Includes excess chemical, contaminated gloves, weigh boats, bench paper, and any other contaminated disposable labware. This waste must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing the compound. Collect in a dedicated, labeled, and sealed hazardous liquid waste container. Do not pour any amount down the drain[2][7].
Decontamination:
-
For minor spills of solid material, gently cover with an inert absorbent material like sand or vermiculite to prevent dust formation[7]. Sweep the mixture into a designated hazardous waste container.
-
Clean the contaminated surface thoroughly with soap and water. All cleaning materials must be disposed of as solid hazardous waste.
Workflow for Chemical Waste Disposal
Adherence to a structured disposal workflow is essential for laboratory safety and compliance.
Caption: Standard Workflow for Chemical Waste Disposal.
By integrating these expert-validated protocols into your daily laboratory practice, you build a foundation of safety and scientific integrity. This guide serves as your trusted resource for handling this compound, empowering you to focus on your critical research with peace of mind.
References
-
MATERIAL SAFETY DATA SHEETS IMIDAPRIL . Cleanchem Laboratories. [URL]([Link] imidapril-sds)
-
Safety Data Sheet . BroadPharm.
-
SAFETY DATA SHEET . Fisher Scientific.
-
Personal protective equipment for handling Methyl carbamate-d3 . Benchchem.
-
Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate . Benchchem.
-
Material Safety Data Sheet - 2-Oxoimidazolidine-4-carboxylic acid . Cole-Parmer.
-
Material Safety Data Sheet . Spectrum Chemical.
-
SAFETY DATA SHEETS . SincereChemical.
-
SAFETY DATA SHEET . Fisher Scientific.
-
Common Name: AMMONIUM CARBAMATE HAZARD SUMMARY . NJ.gov.
-
Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97% . Cole-Parmer.
-
SAFETY DATA SHEET . Medline.
-
SAFETY DATA SHEET . TCI Chemicals.
-
Examples of PPE for Various Dangerous Goods Classes . Storemasta Blog.
-
Safety Data Sheet: Methyl red solution . Carl ROTH.
-
MATERIAL SAFETY DATA SHEET .
-
SML0148 - SAFETY DATA SHEET .
-
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid . MDPI.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
